REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([CH3:7])[s:5][cH:6]1.[CH3:26][O:27][CH2:28][CH2:29][O:30][CH3:31].[CH3:8][O:9][c:10]1[n:11][cH:12][c:13]([B:18]([OH:19])[OH:20])[c:14]([O:16][CH3:17])[n:15]1.[Cl:32][CH2:33][Cl:34].[Na+:25].[O-:21][C:22]([OH:23])=[O:24]>>[c:2]1(-[c:13]2[cH:12][n:11][c:10]([O:9][CH3:8])[n:15][c:14]2[O:16][CH3:17])[n:3][c:4]([CH3:7])[s:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Br)cs1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc(B(O)O)c(OC)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Type
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product
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Smiles
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COc1ncc(-c2csc(C)n2)c(OC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |